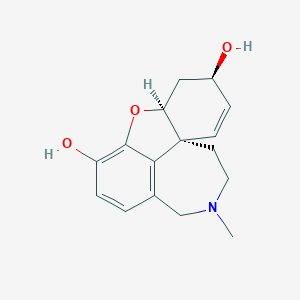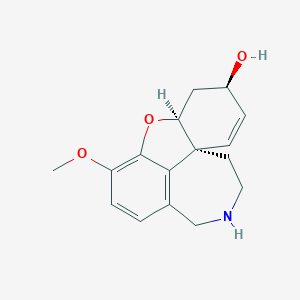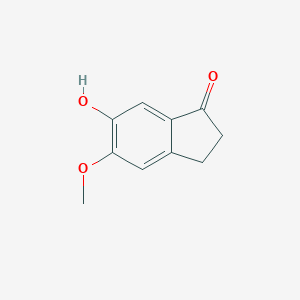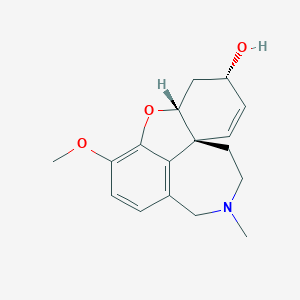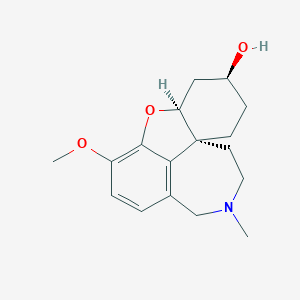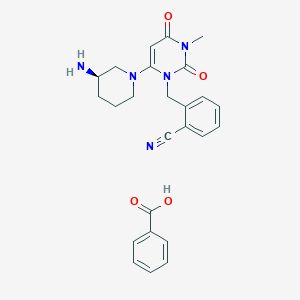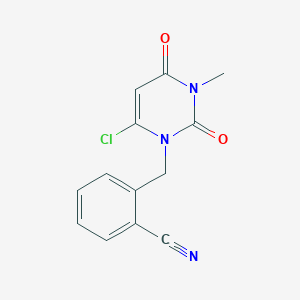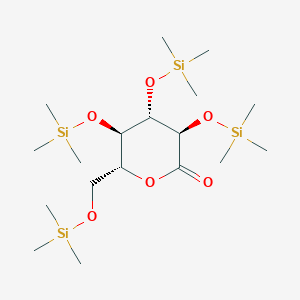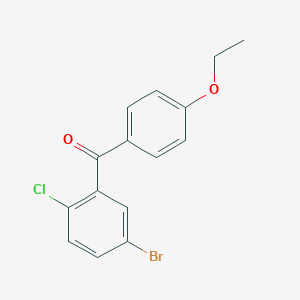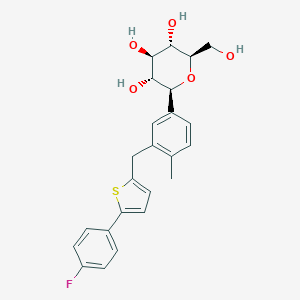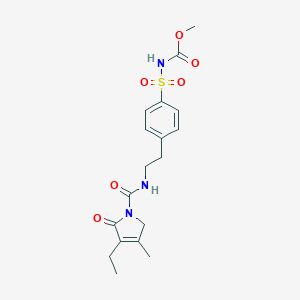
Glimepirid-Urethan
Übersicht
Beschreibung
Glimepiride urethane is a derivative of glimepiride, a sulfonylurea class drug primarily used for the treatment of type 2 diabetes mellitus. Glimepiride urethane is synthesized to enhance the solubility and bioavailability of glimepiride, making it more effective in its therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Glimepiride urethane has several scientific research applications, including:
Chemistry: Used as a model compound in studies involving sulfonylurea derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its enhanced bioavailability and efficacy in treating type 2 diabetes mellitus.
Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability
Biochemische Analyse
Biochemical Properties
Glimepiride urethane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, glimepiride urethane causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, glimepiride urethane interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are crucial for its hypoglycemic effect, making it an effective treatment for type 2 diabetes.
Cellular Effects
Glimepiride urethane influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by depolarizing the beta cells and inhibiting K_ATP channels . This compound also affects cell signaling pathways, such as the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . Furthermore, glimepiride urethane impacts gene expression related to insulin production and secretion, thereby improving glycemic control in diabetic patients . Its effects on cellular metabolism include increased glucose uptake and utilization, which helps in lowering blood glucose levels .
Molecular Mechanism
The molecular mechanism of glimepiride urethane involves its binding interactions with specific biomolecules. It binds to the SUR subunits of the K_ATP channels on pancreatic beta cells, leading to the closure of these channels and subsequent depolarization of the cell membrane . This depolarization triggers the influx of calcium ions, which in turn stimulates the exocytosis of insulin granules . Additionally, glimepiride urethane may influence enzyme activity by either inhibiting or activating specific enzymes involved in glucose metabolism . These molecular interactions are essential for its therapeutic action in managing type 2 diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glimepiride urethane have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its efficacy over extended periods . Degradation may occur under extreme conditions, affecting its long-term stability and potency . In vitro and in vivo studies have demonstrated that glimepiride urethane continues to exert its hypoglycemic effects over time, with no significant loss of activity . Long-term effects on cellular function include sustained insulin secretion and improved glucose metabolism .
Dosage Effects in Animal Models
The effects of glimepiride urethane vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion and lowers blood glucose levels without causing significant adverse effects . At higher doses, toxic effects such as hypoglycemia and potential damage to pancreatic beta cells have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Glimepiride urethane is involved in several metabolic pathways, primarily related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, which play crucial roles in glycolysis . By enhancing the activity of these enzymes, glimepiride urethane increases the rate of glucose utilization and energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by promoting the conversion of glucose to pyruvate, which enters the TCA cycle for further oxidation . These interactions contribute to its overall hypoglycemic effect.
Transport and Distribution
Within cells and tissues, glimepiride urethane is transported and distributed through various mechanisms. It is primarily transported via the bloodstream, where it binds to plasma proteins for distribution to target tissues . Within cells, glimepiride urethane interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in pancreatic beta cells, where it exerts its primary therapeutic effects . Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
Glimepiride urethane exhibits specific subcellular localization, primarily within pancreatic beta cells. It is localized in the cytoplasm and associated with insulin granules, where it facilitates insulin secretion . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications, including glycosylation and phosphorylation, play a role in directing glimepiride urethane to its target sites within the cell . The precise localization and modifications are essential for its optimal activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride urethane involves the reaction of glimepiride with urethane derivatives. The process typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one carbamate.
Reaction with Sulfonamide: The intermediate is then reacted with 4-(2-amino-ethyl) benzene sulfonamide to form the desired urethane derivative.
Purification: The final product is purified using techniques such as recrystallization to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of glimepiride urethane is scaled up using optimized reaction conditions to ensure consistent quality and high yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions for the synthesis.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Glimepiride urethane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups, which can be further utilized in various applications .
Wirkmechanismus
Glimepiride urethane exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels, leading to the depolarization of beta cells and subsequent insulin secretion. This mechanism is similar to that of glimepiride but with enhanced solubility and bioavailability, making it more effective in lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glimepiride: A second-generation sulfonylurea with similar insulin-secreting properties but lower solubility.
Glipizide: Another sulfonylurea with a shorter duration of action compared to glimepiride.
Glyburide: Known for its potent insulin-secreting effects but higher risk of hypoglycemia
Uniqueness
Glimepiride urethane stands out due to its enhanced solubility and bioavailability, which translates to improved therapeutic efficacy and reduced side effects. This makes it a valuable compound in the treatment of type 2 diabetes mellitus, offering advantages over other sulfonylurea derivatives .
Eigenschaften
IUPAC Name |
methyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDRZEOOIXNUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152298 | |
| Record name | Glimepiride urethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119018-30-3 | |
| Record name | Methyl N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119018-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glimepiride urethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride urethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]-methyl ester carbamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIMEPIRIDE URETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72YB30612 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect and quantify Glimepiride urethane in pharmaceutical formulations?
A1: A gradient HPLC (High-Performance Liquid Chromatography) method is used to detect and quantify Glimepiride urethane (GU) in Glimepiride tablets. [] This method utilizes a reverse-phase C8 column and a mobile phase consisting of Pentane sulfonic acid sodium salt buffer (pH 3.5) and acetonitrile. The detection is carried out at a wavelength of 230nm. This method demonstrates good resolution for separating GU from other impurities, the active pharmaceutical ingredient (Glimepiride), and formulation excipients. The limit of quantitation for GU using this method is 0.10 μg/mL. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


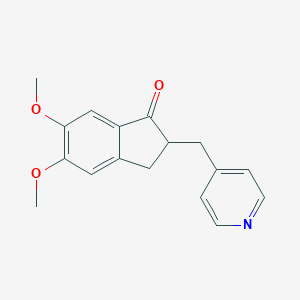
![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)
